molecular formula C26H34N6O2 B13999135 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- CAS No. 65271-73-0

9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)-

Cat. No.: B13999135
CAS No.: 65271-73-0
M. Wt: 462.6 g/mol
InChI Key: GGRDZSKWRZUPBU-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- is a complex organic compound with the molecular formula C26H34N6O2 and a molecular weight of 462.587 g/mol . This compound is known for its unique structure, which includes two piperazinyl groups attached to an anthracenedione core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1-(piperazinyl)ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- is unique due to its specific piperazinyl substituents, which confer distinct chemical and biological properties. These substituents enhance its solubility and reactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

65271-73-0

Molecular Formula

C26H34N6O2

Molecular Weight

462.6 g/mol

IUPAC Name

1,4-bis(2-piperazin-1-ylethylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H34N6O2/c33-25-19-3-1-2-4-20(19)26(34)24-22(30-12-18-32-15-9-28-10-16-32)6-5-21(23(24)25)29-11-17-31-13-7-27-8-14-31/h1-6,27-30H,7-18H2

InChI Key

GGRDZSKWRZUPBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC2=C3C(=C(C=C2)NCCN4CCNCC4)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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